1-nitro-9-methyl-9H-carbazole
Description
1-Nitro-9-methyl-9H-carbazole is a nitro-substituted carbazole derivative with a methyl group at the 9-position of the carbazole core. Carbazoles are aromatic heterocyclic compounds consisting of two benzene rings fused to a pyrrole ring. The nitro group at the 1-position introduces electron-withdrawing properties, which can alter electronic characteristics such as charge transport and luminescence . The methyl group at the 9-position enhances steric stability and may influence solubility and crystallinity .
Properties
Molecular Formula |
C13H10N2O2 |
|---|---|
Molecular Weight |
226.23g/mol |
IUPAC Name |
9-methyl-1-nitrocarbazole |
InChI |
InChI=1S/C13H10N2O2/c1-14-11-7-3-2-5-9(11)10-6-4-8-12(13(10)14)15(16)17/h2-8H,1H3 |
InChI Key |
OPXTXOGCNNCVRV-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C3=C1C(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
- Steric Effects : Methyl and ethyl groups at N9 minimize steric hindrance, whereas bulkier substituents (e.g., hexadecyl ) may disrupt π-π stacking in crystalline phases.
- Functional Groups : Derivatives with ester (e.g., methyl acetate ) or benzotriazole ) groups exhibit specialized applications, such as fluorescence labeling or photostability.
Table 2: Reactivity and Functionalization Pathways
Key Observations:
- Oxidation : 9-Methyl-9H-carbazole undergoes selective oxidation at the methyl group to form alcohols , whereas nitro-substituted derivatives may resist oxidation due to electron withdrawal.
- Reduction : The nitro group in this compound could be reduced to an amine, a pathway common in nitroarenes, enabling access to bioactive intermediates.
- Thermal Stability : Alkyl-substituted carbazoles (e.g., 9-ethyl, 9-propyl) exhibit high thermal stability, making them suitable for high-temperature applications .
Key Observations:
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